(Z)-4-N-methylbut-2-enedihydrazide

Description

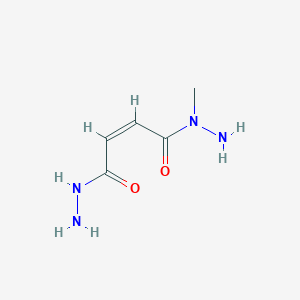

(Z)-4-N-Methylbut-2-enedihydrazide is a dihydrazide derivative characterized by a conjugated but-2-ene backbone, an N-methyl substituent at position 4, and a Z (cis) stereochemical configuration. The compound’s structure features two hydrazide functional groups (-CONHNH₂) attached to the unsaturated carbon chain, which confer unique electronic and steric properties.

Properties

IUPAC Name |

(Z)-4-N-methylbut-2-enedihydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c1-9(7)5(11)3-2-4(10)8-6/h2-3H,6-7H2,1H3,(H,8,10)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJJYIHDPUIINR-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C\C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-N-methylbut-2-enedihydrazide typically involves the reaction of N-methylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-N-methylbut-2-enedihydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced hydrazide derivatives.

Substitution: Substituted hydrazide compounds.

Scientific Research Applications

Chemistry: (Z)-4-N-methylbut-2-enedihydrazide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-N-methylbut-2-enedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural, conformational, and electronic differences between (Z)-4-N-methylbut-2-enedihydrazide and the closely related compound 4-(Dimethylamino)benzohydrazide (C₉H₁₃N₃O), as derived from crystallographic data in .

Structural and Conformational Differences

Key Observations:

- Backbone Rigidity: The aromatic benzene ring in 4-(dimethylamino)benzohydrazide imposes greater rigidity compared to the aliphatic but-2-ene chain in the target compound. This difference likely affects solubility and melting points, with aromatic systems typically exhibiting higher thermal stability.

- Hydrogen Bonding : The additional hydrazide group in this compound may enhance its capacity for intermolecular hydrogen bonding, influencing crystallization behavior or biological activity.

Electronic and Spectroscopic Properties

While experimental spectral data for this compound are unavailable, comparisons can be inferred:

- NMR Shifts: The dimethylamino group in 4-(dimethylamino)benzohydrazide causes deshielding of adjacent protons (e.g., C1—C2—C3 protons exhibit downfield shifts due to electron withdrawal by the hydrazide group) . In contrast, the aliphatic backbone of the target compound would likely show upfield shifts for analogous protons.

- IR Stretching : Both compounds exhibit N-H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively), but the Z-configuration in the target compound may split peaks due to restricted rotation.

Research Implications and Limitations

The comparison highlights critical differences in backbone architecture and substituent effects, which are pivotal for applications in drug design or materials science. However, the absence of direct experimental data for this compound (e.g., crystallographic, spectroscopic, or thermodynamic properties) limits the depth of analysis. Further studies are needed to:

- Characterize the compound’s synthesis and stability.

- Investigate its biological or catalytic activity relative to benzohydrazide analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.